5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid
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Overview
Description
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is an organic compound characterized by the presence of a benzoic acid core substituted with phenylmethoxy and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxy-2-(2,2,2-trifluoroethoxy)benzoic acid and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The benzyl bromide is added to the reaction mixture containing the 5-hydroxy-2-(2,2,2-trifluoroethoxy)benzoic acid and base. The mixture is then heated to promote the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenylmethoxy and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid: Lacks the phenyl group, resulting in different chemical and biological properties.
5-(Phenylmethoxy)-2-(ethoxy)benzoic Acid:
Uniqueness
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is unique due to the presence of both phenylmethoxy and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c17-16(18,19)10-23-14-7-6-12(8-13(14)15(20)21)22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSBHOYRGBFVKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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